

(S)-Veludacigib: A Preclinical Review of a Selective CDK9 Inhibitor

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Compound of Interest		
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An In-Depth Technical Guide for Researchers and Drug Development Professionals

(S)-Veludacigib (AZD4573) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant preclinical activity in various hematological cancer models. This document provides a comprehensive review of the available preclinical data, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

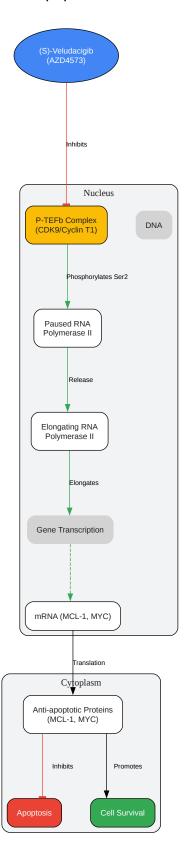
Core Mechanism of Action: Targeting Transcriptional Addiction

(S)-Veludacigib exerts its anti-tumor effects by targeting the transcriptional machinery of cancer cells. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at serine 2 (pSer2), a critical step for the release of paused RNAPII and the elongation of transcription.[1][2]

In many hematological malignancies, cancer cells become dependent on the continuous high-level expression of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL-1) and the oncogene MYC.[2][3] By inhibiting CDK9, **(S)-Veludacigib** prevents the phosphorylation of RNAPII, leading to a rapid dose- and time-dependent decrease in pSer2-RNAPII levels.[3][4][5] This suppression of transcriptional elongation preferentially affects genes with short-lived mRNA and protein products, resulting in the swift depletion of critical



survival proteins like MCL-1 and MYC.[3] The loss of these key pro-survival signals ultimately triggers caspase activation and induces apoptosis in cancer cells.[4][5]





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Caption: Mechanism of action of (S)-Veludacigib.

Quantitative Preclinical Data

The preclinical activity of **(S)-Veludacigib** has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Potency and Activity

Parameter	Value Value	Cell Line/Context	Reference
CDK9 IC50	< 4 nM	Biochemical Assay	[3][4][5]
Median Caspase EC50	30 nM	Hematological Cancer Cell Panel	[3][6]
Median GI50	11 nM	Hematological Cancer Cell Panel (24h)	[3][6]
Caspase Activation EC50	13.7 nM	MV4-11 (Acute Myeloid Leukemia)	[4][5]
Binding Kinetics (t1/2)	16 min	Biochemical Assay	[1]
Selectivity	>10-fold vs other CDKs	Biochemical Assays (FRET)	[3][6]

Table 2: In Vivo Efficacy in Xenograft Models



Cancer Model	Dosing Schedule	Outcome	Reference
MV-4-11 Xenograft	15 mg/kg, twice weekly	Tumor Regression	[1]
MV-4-11 Xenograft	5 or 15 mg/kg, BID q2h, 2 days on/5 days off	Dose-dependent response, with 15 mg/kg leading to sustained regressions	[2]
AML PDX Models	Not specified	>50% reduction of leukemic blasts in bone marrow in 5 out of 9 models	[2]
Subcutaneous Xenografts (MM, AML, NHL)	Not specified	Durable Regressions	[3][6]
Disseminated Models (MM, AML, NHL)	Not specified	Durable Regressions	[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the "Materials and Methods" section of Cidado et al., 2020, Clinical Cancer Research.[7]

Cell-Based Assays

- Cell Lines and Reagents: (S)-Veludacigib (AZD4573) was synthesized by AstraZeneca. For in vitro assays, the compound was solubilized in DMSO to a concentration of 10 mmol/L and subsequently diluted to achieve a final DMSO concentration of 0.3% in cell culture.[7]
- Caspase Activation and Viability Screening: A panel of hematological and solid tumor cell lines were treated with (S)-Veludacigib. Caspase activation was assessed at 6 hours posttreatment, while cell viability was measured at 24 hours.[2]



Western Blotting: Cells were treated with a dose response of (S)-Veludacigib for specified time points. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against pSer2-RNAPII, MCL-1, MYC, and other relevant proteins. Densitometry was used for quantification.

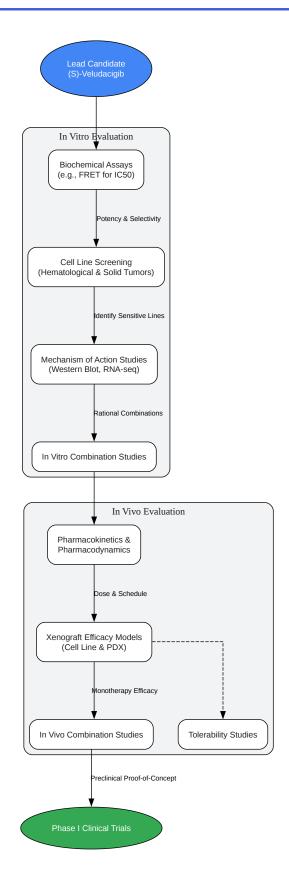
In Vivo Xenograft Studies

- Animal Models: Subcutaneous xenograft models were established by injecting cancer cell
 lines (e.g., 5 x 10^6 MV-4-11 cells) into immunocompromised mice.[7] For patient-derived
 xenograft (PDX) models, tumor fragments or cells were implanted into recipient mice. All
 animal studies were conducted in accordance with institutional animal care and use
 committee guidelines.[7]
- Dosing and Administration: **(S)-Veludacigib** was administered intraperitoneally (i.p.) at doses of 5 or 15 mg/kg. A common dosing schedule was twice daily with a 2-hour interval (BID q2h) for 2 consecutive days, followed by 5 days of rest.[7]
- Efficacy Assessment: Tumor volumes were measured regularly to assess anti-tumor activity.
 For disseminated leukemia models, tumor burden in the bone marrow was evaluated by flow cytometry for human-specific markers.[2]
- Pharmacodynamic Analysis: Tumor and blood samples were collected at specified time points after dosing to analyze biomarkers such as pSer2-RNAPII and apoptosis markers (e.g., Annexin V staining) to confirm target engagement and downstream effects.[2]

Transcriptomic and Proteomic Analyses

RNA Sequencing and Mass Spectrometry: To understand the global impact of CDK9 inhibition, transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses were performed on cancer cells treated with (S)-Veludacigib. These analyses helped identify the rapid modulation of genes and proteins, confirming the depletion of short-lived transcripts like MCL-1 and MYC.[2]





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